molecular formula C7H8Cl2FNO B1288096 O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride CAS No. 93081-15-3

O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride

Cat. No. B1288096
CAS RN: 93081-15-3
M. Wt: 212.05 g/mol
InChI Key: OHUZCHPFNKTBNZ-UHFFFAOYSA-N
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Description

O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H8Cl2FNO . It is used as an alkylating reagent during the synthesis of various derivatives .


Synthesis Analysis

This compound can be synthesized using 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent. This reagent is used in the preparation of 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine .


Molecular Structure Analysis

The molecular structure of O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a hydroxylamine group .


Chemical Reactions Analysis

O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride can react with adenine to produce 9-substituted adenine . It can also be used in the preparation of oximes of steroids having a keto group .


Physical And Chemical Properties Analysis

This compound has a molar mass of 212.05 g/mol and a melting point of 184-188°C . It appears as white or yellowish crystals .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Lastly, in NMR spectroscopy, it is used to introduce fluorine-containing tags into molecules, enhancing the detection sensitivity due to the distinctive NMR-active properties of fluorine.

Each of these applications demonstrates the compound’s versatility and importance in advancing scientific research across multiple disciplines .

Safety And Hazards

O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

O-[(2-chloro-6-fluorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUZCHPFNKTBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594702
Record name O-[(2-Chloro-6-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride

CAS RN

93081-15-3
Record name O-[(2-Chloro-6-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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